molecular formula C8H5BrFIO2 B8017514 Methyl 4-bromo-3-fluoro-2-iodobenzoate

Methyl 4-bromo-3-fluoro-2-iodobenzoate

Cat. No.: B8017514
M. Wt: 358.93 g/mol
InChI Key: WDBDBCBHTZCDPG-UHFFFAOYSA-N
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Description

Methyl 4-bromo-3-fluoro-2-iodobenzoate is an organic compound with the molecular formula C8H5BrFIO2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and iodine atoms, and the carboxyl group is esterified with a methyl group

Properties

IUPAC Name

methyl 4-bromo-3-fluoro-2-iodobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFIO2/c1-13-8(12)4-2-3-5(9)6(10)7(4)11/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDBDBCBHTZCDPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)Br)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-bromo-3-fluoro-2-iodobenzoate typically involves multi-step organic reactions. One common method includes the halogenation of methyl benzoate derivatives. For instance, starting with methyl 4-bromo-3-fluorobenzoate, iodination can be achieved using iodine and a suitable oxidizing agent under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are tailored to maximize efficiency and minimize costs .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-bromo-3-fluoro-2-iodobenzoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium iodide in acetone for halogen exchange.

    Electrophilic Substitution: Bromine or chlorine in the presence of a catalyst.

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts with boronic acids or esters.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can produce various substituted benzoates .

Scientific Research Applications

Methyl 4-bromo-3-fluoro-2-iodobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-bromo-3-fluoro-2-iodobenzoate depends on its application. In chemical reactions, the halogen atoms act as leaving groups or reactive sites for further functionalization. In biological systems, the compound may interact with specific enzymes or receptors, influencing molecular pathways and cellular processes .

Comparison with Similar Compounds

  • Methyl 3-bromo-4-fluoro-2-iodobenzoate
  • Methyl 4-bromo-2-fluoro-3-iodobenzoate
  • Methyl 2-fluoro-4-iodobenzoate

Comparison: Methyl 4-bromo-3-fluoro-2-iodobenzoate is unique due to the specific positions of the halogen atoms on the benzene ring, which influence its reactivity and properties. Compared to similar compounds, it may exhibit different reactivity patterns in substitution and coupling reactions, making it valuable for specific synthetic applications .

Biological Activity

Methyl 4-bromo-3-fluoro-2-iodobenzoate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique halogenation pattern, which includes bromine, fluorine, and iodine, enhances its chemical reactivity and makes it a valuable scaffold for drug discovery. This article explores the biological activity of this compound, including its mechanisms of action, applications in drug development, and relevant research findings.

  • Molecular Formula : C9_9H6_6BrFIO2_2
  • Molecular Weight : Approximately 358.93 g/mol
  • Structure : The compound features a benzoate structure with multiple halogen substituents that influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including:

  • Enzymes : The presence of halogen atoms can enhance binding affinity to enzymes, potentially modulating their activity.
  • Receptors : The compound may act as a ligand for specific receptors, influencing signal transduction pathways.
  • Ion Channels : It may also interact with ion channels, affecting cellular excitability and signaling.

Antimicrobial Activity

Recent studies have demonstrated that halogenated benzoates exhibit varying degrees of antimicrobial activity. This compound is being investigated for its potential as an antibacterial agent against Gram-negative bacteria.

CompoundMIC (µg/mL)Target Bacteria
This compoundTBDE. coli
Ciprofloxacin0.008E. coli
Other Halogenated CompoundsVariesK. pneumoniae, P. aeruginosa

Drug Discovery Applications

The compound serves as a scaffold for designing new therapeutic agents targeting various diseases. Its unique structure allows for modifications that can enhance pharmacological properties:

  • Cancer Therapy : Research indicates potential applications in developing anticancer agents by modifying the compound to improve selectivity and efficacy against tumor cells.

Case Studies

  • Inhibition of Type III Secretion System (T3SS) :
    A study examined the inhibitory effects of this compound on the T3SS in pathogenic bacteria. High concentrations resulted in significant inhibition of secretion pathways critical for bacterial virulence .
  • PET Imaging :
    The compound has been explored as a precursor in the synthesis of radiolabeled compounds for Positron Emission Tomography (PET) imaging, showing promising results in tumor uptake and specificity .

Research Findings

Research highlights the importance of this compound in various fields:

  • Synthesis of Complex Molecules : It facilitates the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals .
  • Biological Probes : The compound can be utilized as a precursor for synthesizing labeled compounds used in imaging and diagnostic applications .

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